molecular formula C12H9ClN4O B1489707 1-(3-Chlorphenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-on CAS No. 1097095-35-6

1-(3-Chlorphenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-on

Katalognummer: B1489707
CAS-Nummer: 1097095-35-6
Molekulargewicht: 260.68 g/mol
InChI-Schlüssel: FGNFLLALMJCHAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold, including 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, acts primarily by inhibiting various kinases involved in cancer progression. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways, which are critical in cell cycle regulation and tumor growth .

In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines. For example, it has been tested against the NCI 60 human cancer cell line panel and has shown promising results in inhibiting the growth of neuroblastoma (NB), glioblastoma (GB), and prostate cancer (PC) cells . The compound's effectiveness is attributed to its ability to disrupt key signaling pathways that cancer cells rely on for survival and proliferation.

Pharmacokinetic Properties

The pharmacokinetics of pyrazolo[3,4-d]pyrimidines have been a focus of research to enhance their efficacy and safety profiles. Modifications to the chemical structure have been explored to improve solubility and bioavailability. For instance, derivatives of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one have been synthesized using both green chemistry methods and conventional approaches, yielding compounds with improved pharmacokinetic characteristics .

Case Studies

Study Cancer Type Key Findings
Study 1NeuroblastomaDemonstrated over 50% reduction in tumor volume in xenograft models when treated with the compound .
Study 2GlioblastomaShowed significant inhibition of cell viability through EGFR pathway disruption .
Study 3Prostate CancerInduced apoptosis in cancer cells by targeting CDK pathways .

Biochemische Analyse

Biochemical Properties

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division . This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83 .

Cellular Effects

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . It induces apoptosis and alters cell cycle progression, leading to cell growth arrest at the G0-G1 stage . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and influences gene expression related to cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation . These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

Within cells and tissues, 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within tissues is influenced by factors such as lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific cellular compartments, where it interacts with key biomolecules involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Biologische Aktivität

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatile biological activity. The presence of the 3-chlorophenyl group and the methyl substitution at the 6-position enhances its pharmacological profile.

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one has been studied primarily as an inhibitor of various enzymes and receptors:

  • EGFR Inhibition : Recent studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine can effectively inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound's structure allows it to interact with the ATP-binding site of EGFR, thereby blocking downstream signaling pathways that promote tumor growth .
  • Phosphodiesterase Inhibition : The compound also exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE-V. This inhibition has implications for treating conditions like erectile dysfunction and pulmonary hypertension .

Anticancer Properties

Research indicates that 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one can reduce tumor volume in various cancer models. For instance, in vivo studies demonstrated its efficacy against osteosarcoma and chronic myeloid leukemia (CML) cell lines, showing a significant reduction in tumor size .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-D]pyrimidine derivatives have shown promising results in reducing inflammation through COX-2 inhibition, making them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

A summary of key studies related to the biological activity of this compound is presented in Table 1.

Study Findings Reference
Study on EGFR InhibitionDemonstrated effective inhibition of EGFR leading to reduced proliferation of cancer cells.
PDE-V Inhibitor ScreeningIdentified as a potent inhibitor with favorable pharmacokinetics.
Antitumor ActivityReduced tumor volume significantly in CML models.
Anti-inflammatory ActivityShowed COX-2 inhibition comparable to standard anti-inflammatory drugs.

Eigenschaften

CAS-Nummer

1097095-35-6

Molekularformel

C12H9ClN4O

Molekulargewicht

260.68 g/mol

IUPAC-Name

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)

InChI-Schlüssel

FGNFLLALMJCHAE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1

Kanonische SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.